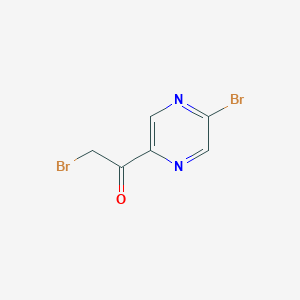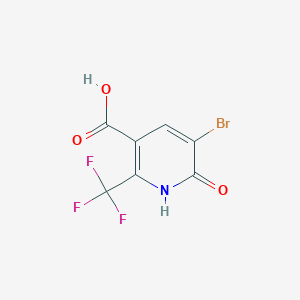
2-(Chlorosulfanyl)pyrimidine
Vue d'ensemble
Description
2-(Chlorosulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C4H3ClN2S It is a derivative of pyrimidine, where a chlorine atom and a sulfanyl group are attached to the second carbon of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfanyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with sulfur monochloride (S2Cl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorosulfanyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of aminopyrimidines or thiopyrimidines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Aminopyrimidines: Formed by substitution of the chlorine atom with amines.
Sulfoxides and Sulfones: Formed by oxidation of the sulfanyl group.
Thiopyrimidines: Formed by substitution of the chlorine atom with thiols.
Applications De Recherche Scientifique
2-(Chlorosulfanyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including antiviral, antibacterial, and anticancer agents.
Chemical Biology: Used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Chemistry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chlorosulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfanyl groups can form covalent bonds or engage in non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyrimidine: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
2-Thiopyrimidine: Contains a sulfanyl group but lacks the chlorine atom, affecting its reactivity and applications.
2,4-Dichloropyrimidine:
Uniqueness
2-(Chlorosulfanyl)pyrimidine is unique due to the presence of both chlorine and sulfanyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows for a broader range of chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
61686-49-5 |
|---|---|
Formule moléculaire |
C4H3ClN2S |
Poids moléculaire |
146.60 g/mol |
Nom IUPAC |
pyrimidin-2-yl thiohypochlorite |
InChI |
InChI=1S/C4H3ClN2S/c5-8-4-6-2-1-3-7-4/h1-3H |
Clé InChI |
JSWDLBJXJZWSQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)SCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-](/img/structure/B8754794.png)


![(R)-tert-Butyl 3-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B8754817.png)




![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)
![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)



![Benzo[c]isothiazole](/img/structure/B8754907.png)
